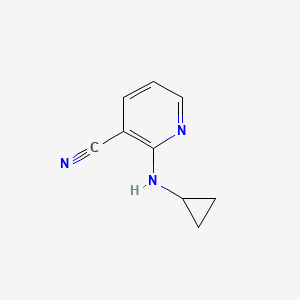

2-(Cyclopropylamino)nicotinonitrile

Cat. No. B1354240

M. Wt: 159.19 g/mol

InChI Key: NQVWMXLKPISDFN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06680383B1

Procedure details

A 45% aqueous KOH solution (187g, 1.5 mol) was charged to a mixture of the product from Example 1 and 300 ml of 1-propanol. The mixture was heated at reflux temperature for about 5 hours whereupon TLC analysis showed complete hydrolysis of the nitrile. The reaction mixture was cooled to ambient temperature and treated with 94 g of water that was needed to remove the 1-propanol by azeotropic distillation. About 330 g of water/1-propanol azeotrope was distilled off at 62° C. and 21.1 in. Hg. Water (130 g) was added to the reaction mixture and the mixture chilled to 5-10° C. Concentrated hydrochloric acid (148 g, 1.5 mol) was added at such a rate that the temperature could be maintained below 30° C. After about 80-90% of the acid was added the zwitterion began to precipitate out, making the mixture quite thick. When all the acid had been added, the solid product was collected by filtration, using 90 ml of cold water to rinse out the reaction vessel onto the filter cake. The product was dried to yield 68.12 g. of the zwitterion.

[Compound]

Name

nitrile

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[OH-:1].[K+].[CH:3]1([NH:6][C:7]2C(C#N)=C[CH:10]=[CH:9][N:8]=2)[CH2:5][CH2:4]1.[CH2:15]([OH:18])[CH2:16][CH3:17].Cl>O>[CH:3]1([NH:6][C:7]2[C:16]([C:15]([OH:1])=[O:18])=[CH:17][CH:10]=[CH:9][N:8]=2)[CH2:5][CH2:4]1 |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.5 mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CC1)NC1=NC=CC=C1C#N

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)O

|

Step Two

[Compound]

|

Name

|

nitrile

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

148 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

[Compound]

|

Name

|

acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

94 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux temperature for about 5 hours whereupon TLC analysis

|

|

Duration

|

5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the 1-propanol

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

by azeotropic distillation

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

About 330 g of water/1-propanol azeotrope was distilled off at 62° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Water (130 g) was added to the reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture chilled to 5-10° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

could be maintained below 30° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to precipitate out

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

When all the acid had been added

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the solid product was collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

to rinse out the reaction vessel onto the filter cake

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield 68.12 g

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1(CC1)NC1=NC=CC=C1C(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |